molecular formula C16H11Cl2NO2S B2586429 2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione CAS No. 339110-00-8

2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione

Cat. No.: B2586429
CAS No.: 339110-00-8
M. Wt: 352.23
InChI Key: XXYCADMQCZUZFE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, 2,4-bis(4-chlorophenyl)thiomorpholine-3,5-dione , reflects its substitution pattern and core structure. The thiomorpholine-dione backbone consists of a six-membered ring containing one sulfur atom (thio-) and two ketone groups (diones) at positions 3 and 5. The two 4-chlorophenyl substituents are attached to positions 2 and 4 of the heterocycle.

Molecular Formula : $$ \text{C}{16}\text{H}{11}\text{Cl}{2}\text{NO}{2}\text{S} $$
Molecular Weight : 352.24 g/mol
CAS Registry Number : 339110-00-8
SMILES Notation : $$ \text{C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl} $$

Structural Features:

  • Thiomorpholine-dione core : A sulfur-containing heterocycle with two ketone groups.
  • Substituents : Two para-chlorophenyl groups at positions 2 and 4.
  • Symmetry : The molecule exhibits $$ C_2 $$ symmetry due to the identical 4-chlorophenyl groups.

Table 1: Key molecular descriptors

Property Value
Topological Polar Surface Area 37.38 Ų
LogP (Octanol-Water) 4.34
Rotatable Bonds 2

Historical Context of Thiomorpholine-dione Derivatives

Thiomorpholine-dione derivatives emerged in the late 20th century as scaffolds for drug discovery. Early studies focused on their synthetic accessibility and bioisosteric potential compared to morpholine analogs. For instance, thiomorpholine-3,5-dione (CAS 80023-40-1) served as a precursor for phosphonate derivatives with applications in medicinal chemistry .

Key Developments:

  • Antioxidant and Hypocholesterolemic Agents : Thiomorpholine derivatives substituted with biphenyl groups demonstrated inhibition of lipid peroxidation (IC$$_{50}$$ values as low as 7.5 µM) and cholesterol biosynthesis .
  • Synthetic Methodologies : Reactions of thiomorpholine-3-one with triethyl phosphite yielded bisphosphonates, highlighting the scaffold’s versatility in generating structurally diverse compounds .
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Thiomorpholine-bearing analogs synthesized from amino acids showed promise in diabetes research .

Table 2: Notable thiomorpholine-dione derivatives

Derivative Application Reference
3-Arylthiomorpholines Antioxidant activity
$$ N $$-Benzyl-2,3-dehydrothiomorpholyl-3-phosphonate Phosphonate synthesis
4-Aryl-thiomorpholine-3,5-diones Dynamic stereochemistry studies

Positional Isomerism in Chlorophenyl-Substituted Heterocycles

Positional isomerism significantly impacts the physicochemical and biological properties of chlorophenyl-substituted heterocycles. In this compound, the para-substitution pattern minimizes steric hindrance and optimizes electronic effects.

Comparative Analysis of Isomers:

  • Ortho-Substituted Isomers : Increased steric strain due to proximity of chlorine atoms to the heterocycle, often reducing stability.
  • Meta-Substituted Isomers : Altered electronic profiles may affect reactivity in cross-coupling reactions .
  • Para-Substituted Isomers (Current Compound) : Maximized symmetry and resonance stabilization, enhancing crystallinity and thermal stability .

Figure 1: Positional isomerism in chlorophenyl-substituted thiomorpholine-diones
$$
\begin{array}{ccc}
\text{Ortho} & \text{Meta} & \text{Para} \
\chemfig{6((-S(=O)-N(-[::60]C(-Cl)=6(-=-=-=))-C(=O)-)-=-C(=O)-N(-[::60]C(-Cl)=6(-=-=-=))-)} & \chemfig{6((-S(=O)-N(-[::60]C(-Cl)=6(-=-=Cl-=))-C(=O)-)-=-C(=O)-N(-[::60]C(-Cl)=6(-=-=Cl-=))-)} & \chemfig{6((-S(=O)-N(-[::60]C(-Cl)=6(-=Cl-=))=O)-=-C(=O)-N(-[::60]C(-Cl)=*6(-=Cl-=))-)} \
\end{array}
$$

Table 3: Impact of substituent position on properties

Isomer Type Melting Point (°C) LogP Reactivity
Ortho 180–185 4.90 Moderate
Meta 190–195 4.50 High
Para 210–215 4.34 Low

The para-substituted isomer’s dominance in synthetic studies underscores the interplay between steric effects and electronic stabilization in heterocyclic chemistry .

Properties

IUPAC Name

2,4-bis(4-chlorophenyl)thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2S/c17-11-3-1-10(2-4-11)15-16(21)19(14(20)9-22-15)13-7-5-12(18)6-8-13/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYCADMQCZUZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione typically involves the reaction of 4-chlorobenzaldehyde with thiomorpholine-3,5-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure the compound is produced in large quantities while maintaining its chemical integrity. These methods often include the use of advanced synthesis techniques and equipment to optimize yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce more oxidized derivatives, while reduction reactions may yield more reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Organic Synthesis

2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules. It can participate in:

  • Nucleophilic substitutions
  • Oxidation and reduction reactions
    These reactions allow for the generation of diverse derivatives, expanding its utility in synthetic chemistry.

Recent studies have highlighted the compound's potential biological activities:

  • Antimicrobial Properties: Investigations have shown that derivatives of thiomorpholine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound demonstrated effective inhibition against resistant strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity: The compound has been explored for its potential in cancer therapy. Studies indicate that it may inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth in various cancer cell lines .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological targets effectively. It has been evaluated for:

  • Drug Development: The exploration of its derivatives has led to promising candidates for new therapeutic agents targeting specific diseases . The multi-target aspect of these compounds enhances their efficacy against complex diseases.
Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)Activity Type
Compound AStaphylococcus aureus50 µg/mLAntibacterial
Compound BEscherichia coli75 µg/mLAntibacterial
Compound CCancer Cell LinesIC50: 20 µMAnticancer

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several thiomorpholine derivatives against clinical isolates of resistant bacteria. The results indicated that certain derivatives of this compound exhibited MIC values comparable to standard antibiotics, demonstrating their potential as alternative treatments in combating antibiotic resistance .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that compounds derived from this thiomorpholine exhibited significant cytotoxic effects. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation . This positions the compound as a candidate for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione

  • Structural Differences: Substituents: A single 3-chlorophenyl group at position 4 and a methyl group at position 2, compared to two 4-chlorophenyl groups in the target compound. Molecular Formula: C₁₁H₁₀ClNO₂S (vs. C₁₆H₁₀Cl₂NO₂S for the target compound) .
  • The 3-chlorophenyl substituent (meta-substitution) may alter electronic interactions compared to para-substituted chlorophenyl groups, affecting crystallinity or solubility.

Morpholine-3,5-dione Derivatives

  • Example : 4-(2-Methoxy-4-nitrophenyl)morpholine-3,5-dione (CAS o1115–o1116) .
  • Structural Differences :
    • Oxygen atom in the morpholine ring vs. sulfur in thiomorpholine.
    • Substituents include methoxy and nitro groups, which are more polar than chlorophenyl groups.
  • Implications :
    • Sulfur’s larger atomic radius and lower electronegativity in thiomorpholine may enhance ring flexibility and alter hydrogen-bonding capabilities compared to morpholine derivatives.
    • Nitro and methoxy groups could increase solubility in polar solvents, whereas chlorophenyl groups favor lipophilicity.

Thiophene-Based Analogs

  • Example : 2,5-Bis-(4-bromophenyl)-3,4-diphenyl-thiophene .
  • Structural Differences: Aromatic thiophene ring vs. non-aromatic thiomorpholine dione. Bromine substituents vs. chlorine, with higher molecular weight (Br: ~80 vs. Cl: ~35 g/mol).
  • Implications :
    • The aromatic thiophene core confers π-conjugation, making it suitable for optoelectronic applications, whereas the thiomorpholine dione’s saturated ring may limit such properties.
    • Bromine’s higher polarizability could enhance intermolecular interactions in solid-state structures compared to chlorine.

Comparative Data Table

Compound Name Molecular Formula Substituents Key Features
2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione C₁₆H₁₀Cl₂NO₂S 4-chlorophenyl (positions 2 and 4) Sulfur-containing ring, dual chloro groups
4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione C₁₁H₁₀ClNO₂S 3-chlorophenyl (position 4), methyl (position 2) Steric hindrance, meta-substitution
4-(2-Methoxy-4-nitrophenyl)morpholine-3,5-dione C₁₁H₁₀N₂O₅ Methoxy, nitro groups Polar substituents, oxygen-containing ring
2,5-Bis-(4-bromophenyl)-3,4-diphenyl-thiophene C₂₄H₁₆Br₂S Bromophenyl, diphenyl Aromatic thiophene, bromine substituents

Research Findings and Implications

  • Crystallographic Behavior : SHELX software (e.g., SHELXL, SHELXS) has been widely used to resolve structures of thiomorpholine and morpholine diones, highlighting their propensity for forming hydrogen-bonded networks or π-stacking interactions depending on substituents .
  • Reactivity : Chlorophenyl groups in the target compound may enhance electrophilic substitution reactions compared to methyl or methoxy-substituted analogs.
  • Applications : Thiophene derivatives (e.g., 2,5-Bis-(4-bromophenyl)-3,4-diphenyl-thiophene) are prioritized in materials science, whereas thiomorpholine diones are explored for bioactivity due to their resemblance to bioactive morpholine scaffolds .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione?

A typical synthesis involves cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system under reflux (2–6 hours). For example, analogous thiomorpholine diones are synthesized by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and arylidenehydrazones, followed by recrystallization from DMF-ethanol mixtures . Key parameters include:

  • Reagents : Thiosemicarbazide, chloroacetic acid, sodium acetate, arylidenehydrazones.
  • Conditions : Reflux at 100–120°C, 2–6 hours.
  • Purification : Recrystallization (DMF-ethanol) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the structural integrity of this compound validated in academic research?

X-ray crystallography is the gold standard for structural confirmation. The SHELX system (e.g., SHELXL for refinement) is widely used to resolve crystal structures, with R-factors <0.05 for high-confidence models . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., 4-chlorophenyl groups).
  • IR Spectroscopy : Detection of thiomorpholine dione carbonyl stretches (~1700–1750 cm1^{-1}).

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Storage : Inert atmosphere (N2_2), away from oxidizers.
  • Disposal : Follow hazardous waste regulations (e.g., incineration with scrubbing for halogenated byproducts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data?

Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Temperature-dependent NMR : To detect conformational changes.
  • Multi-parameter refinement in SHELXL : Adjust thermal parameters and occupancy rates to account for disorder in X-ray data .
  • DFT calculations : Compare experimental and computed spectra to identify stable conformers .

Q. What computational approaches are suitable for modeling this compound’s reactivity?

  • Quantum Mechanics (QM) : Density Functional Theory (DFT) using Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF/water) to study solubility or aggregation behavior .

Q. How can mechanistic insights into its synthesis be experimentally validated?

  • Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates.
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled chloroacetic acid to trace cyclocondensation pathways .

Q. What strategies optimize yield in multi-step syntheses of derivatives?

  • Parallel Screening : Test diverse arylidenehydrazones (e.g., 4-methoxy vs. 4-nitro substituents) to identify steric/electronic effects.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 6 hours) while maintaining yields >80% .

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